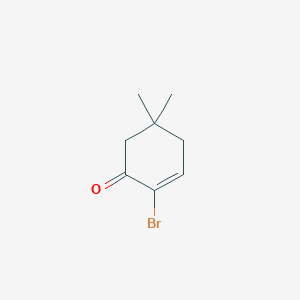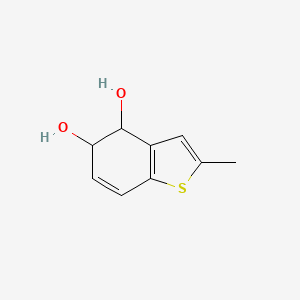
2-cyclohexylpropan-2-yl 6,6-dimethylheptaneperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclohexylpropan-2-yl 6,6-dimethylheptaneperoxoate is an organic peroxide compound with the molecular formula C18H34O3. This compound is known for its applications in various chemical processes due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexylpropan-2-yl 6,6-dimethylheptaneperoxoate typically involves the reaction of 2-cyclohexylpropan-2-ol with 6,6-dimethylheptanoic acid in the presence of a peroxide-forming agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-cyclohexylpropan-2-yl 6,6-dimethylheptaneperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of transition metal catalysts.
Reduction: Reduction reactions can convert the peroxide group into hydroxyl or other functional groups.
Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include transition metal catalysts such as iron or copper salts.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include alcohols, ketones, and other functionalized organic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-cyclohexylpropan-2-yl 6,6-dimethylheptaneperoxoate has several applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions and as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its role in oxidative stress and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-cyclohexylpropan-2-yl 6,6-dimethylheptaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-cyclohexylpropan-2-yl methacrylate: This compound is similar in structure but contains a methacrylate group instead of a peroxide group.
2-cyclohexylpropan-2-yl benzene: This compound has a benzene ring instead of the peroxide group.
Uniqueness
2-cyclohexylpropan-2-yl 6,6-dimethylheptaneperoxoate is unique due to its peroxide group, which imparts distinct reactivity and applications compared to similar compounds. Its ability to generate free radicals makes it valuable in various chemical processes, particularly in polymerization and oxidation reactions.
Propriétés
Numéro CAS |
143499-93-8 |
|---|---|
Formule moléculaire |
C18H34O3 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
2-cyclohexylpropan-2-yl 6,6-dimethylheptaneperoxoate |
InChI |
InChI=1S/C18H34O3/c1-17(2,3)14-10-9-13-16(19)20-21-18(4,5)15-11-7-6-8-12-15/h15H,6-14H2,1-5H3 |
Clé InChI |
ARHFIXOAXXYJKT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCCCC(=O)OOC(C)(C)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


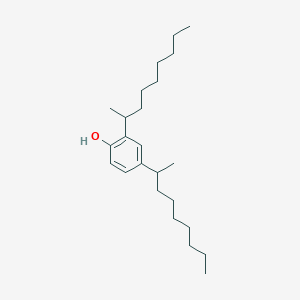


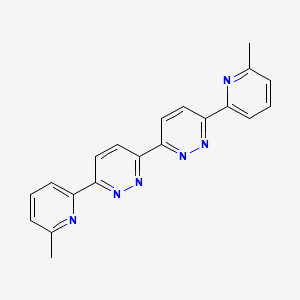
![3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B12557625.png)
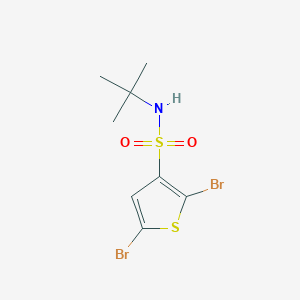

![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)
![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)

